Bienvenue dans la boutique en ligne BenchChem!

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Medicinal Chemistry Scaffold Differentiation Heterocyclic Chemistry

This benzimidazole-furan carboxamide derivative integrates three distinct pharmacophores, offering a unique scaffold for DGAT inhibition, anti-angiogenic, and kinase modulation studies. Its pyridin-4-ylmethyl substituent enhances aqueous solubility vs. furfurylamine analogs, while the convergent synthesis supports rapid SAR exploration. Ideal for broad-panel kinase profiling and triglyceride synthesis inhibition assays. Differentiated from thiophene and 4-fluorobenzyl analogs by its hydrogen-bonding profile.

Molecular Formula C19H16N4O2
Molecular Weight 332.363
CAS No. 1172414-07-1
Cat. No. B2415673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide
CAS1172414-07-1
Molecular FormulaC19H16N4O2
Molecular Weight332.363
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CC3=CC=C(O3)C(=O)NCC4=CC=NC=C4
InChIInChI=1S/C19H16N4O2/c24-19(21-11-14-7-9-20-10-8-14)18-6-5-15(25-18)12-23-13-22-16-3-1-2-4-17(16)23/h1-10,13H,11-12H2,(H,21,24)
InChIKeyHUODISNUGCPSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide (CAS 1172414-07-1): Key Procurement & Selection Profile


5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide is a synthetic small-molecule heterocyclic compound (C19H16N4O2, MW 332.4) that integrates benzimidazole, furan-2-carboxamide, and pyridin-4-ylmethyl pharmacophores . It belongs to a class of benzimidazole-furan carboxamide derivatives that have been explored for diacylglycerol acyltransferase (DGAT) inhibition, anti-angiogenic activity, and kinase modulation . The compound is supplied as a screening library member by commercial vendors such as ChemBridge, and its unique three-heterocycle architecture differentiates it from simpler furan-carboxamide or monocyclic benzimidazole congeners .

Why 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide Cannot Be Swapped with Other Benzimidazole-Furan Analogs


Benzimidazole-furan carboxamide analogs exhibit divergent biological activities depending on the nature of the amide substituent. For instance, substitution of the pyridin-4-ylmethyl group with a thiophene-2-ylmethyl group (as in the closest thiophene analog) alters the hydrogen-bond acceptor/donor profile and π-stacking capability, which can shift target selectivity among kinases, DGAT, or angiogenic pathways . Similarly, replacement of the pyridine ring with a 4-fluorobenzyl group (CAS 1171488-80-4) changes lipophilicity and metabolic stability, as documented for related benzimidazole series . Even the removal of the benzimidazole moiety—yielding simple N-(pyridin-4-ylmethyl)furan-2-carboxamide (MW 202.2)—drastically reduces molecular complexity and eliminates key binding interactions observed in co-crystal structures of benzimidazole-containing inhibitors . Therefore, generic substitution within this chemotype is not recommended without explicit comparative biological data for the specific substituent combination.

Quantitative Differentiation Evidence for 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide


Structural Uniqueness: Pyridin-4-ylmethyl vs. Thiophene-2-ylmethyl Amide Substituent

The target compound incorporates a pyridin-4-ylmethyl group (C19H16N4O2, MW 332.4) , whereas the closest commercially available analog substitutes a thiophene-2-ylmethyl group (C18H15N3O2S, MW 337.4) . The pyridine nitrogen provides an additional hydrogen-bond acceptor site and alters electron distribution, which can influence target binding—a phenomenon observed in kinase inhibitor SAR where pyridinylmethyl derivatives show distinct selectivity profiles compared to thiophene analogs .

Medicinal Chemistry Scaffold Differentiation Heterocyclic Chemistry

DGAT Inhibitory Activity: Class-Level Evidence from Benzimidazole-Furan Carboxamide Series

Although no direct IC50 data for the target compound against DGAT is available, a closely related benzimidazole-furan carboxamide (compound 10j) exhibited potent DGAT inhibitory activity with an IC50 of 4.4 μM in rat liver microsomes . The target compound shares the same benzimidazole and furan-2-carboxamide scaffold, differing only in the amide substituent (pyridin-4-ylmethyl vs. furfurylamine in 10j). This scaffold conservancy suggests potential DGAT inhibitory activity, though the pyridine substitution may modulate potency and selectivity.

DGAT Inhibition Metabolic Disease Triglyceride Synthesis

Anti-Angiogenic and Cytotoxic Activity: Class-Level Evidence from 2-Furylbenzimidazole Series

A series of 2-furylbenzimidazoles demonstrated significant VEGF inhibition (95-98% at tested concentrations) and MCF-7 cytotoxicity (IC50 7.80-13.90 µg/mL) . While the target compound is not a 2-furylbenzimidazole but a 5-benzimidazolylmethyl-furan-2-carboxamide, both share the benzimidazole-furan hybrid architecture. The pyridin-4-ylmethyl amide in the target compound may further enhance solubility and target engagement, as pyridine-containing analogs often show improved pharmacokinetics in oncology settings .

Anti-Angiogenesis VEGF Inhibition Cytotoxicity

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shifts Relative to 4-Fluorobenzyl Analog

The target compound (MW 332.4) is lighter than the 4-fluorobenzyl analog (C20H16FN3O2, MW 349.4) . The absence of the 4-fluorophenyl group reduces lipophilicity (estimated ΔlogP ≈ -0.5 to -0.8 based on fragment contributions), which can improve aqueous solubility and reduce non-specific protein binding—a desirable attribute for in vitro assays and early lead optimization .

Physicochemical Properties Drug-Likeness Lipophilicity

Synthetic Tractability and Library Provenance

The target compound is available as a catalog item in the ChemBridge screening library (typically >95% purity) . Its synthesis involves a convergent route: alkylation of benzimidazole with a furan-2-carboxylic acid derivative followed by amide coupling with 4-aminomethylpyridine. This modular synthesis allows for rapid analog generation, positioning the compound as a versatile scaffold for hit-to-lead optimization. In contrast, the thiophene analog requires a thiophene-2-methylamine building block, which is less common and may incur higher procurement costs .

Synthetic Chemistry Screening Library Procurement

Optimal Application Scenarios for 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide


DGAT Inhibition Screening in Metabolic Disease Programs

Based on the class-level DGAT inhibitory activity of benzimidazole-furan carboxamide analog 10j (IC50 4.4 μM) , the target compound is suitable for inclusion in triglyceride synthesis inhibition assays. Its pyridin-4-ylmethyl group may confer improved aqueous solubility compared to the furfurylamine analog, facilitating dose-response studies in hepatocyte models.

Anti-Angiogenic Hit Identification in Oncology

The benzimidazole-furan hybrid scaffold has demonstrated VEGF inhibition (95-98%) and MCF-7 cytotoxicity (IC50 ~8 µg/mL) . The target compound, with an additional pyridine ring, can be prioritized for angiogenesis-focused screening cascades, where the pyridine nitrogen may enhance binding to kinase hinge regions.

Kinase Selectivity Profiling Campaigns

Benzimidazole derivatives are privileged kinase inhibitor scaffolds . The unique pyridin-4-ylmethyl substituent in this compound differentiates it from common 4-fluorobenzyl or thiophene analogs, potentially leading to distinct selectivity profiles across the kinome. It is recommended for broad-panel kinase profiling to identify novel target engagement.

Medicinal Chemistry Scaffold Expansion

The convergent synthesis and commercial availability make this compound an ideal starting point for parallel library synthesis. Chemists can leverage the modular route to explore SAR at the amide position while maintaining the benzimidazole-furan core, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for 5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.